{[3-(Dimethylsulfamoyl)phenyl]carbamoyl}methyl 2-(methylsulfanyl)pyridine-3-carboxylate
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Overview
Description
2-((3-(N,N-Dimethylsulfamoyl)phenyl)amino)-2-oxoethyl 2-(methylthio)nicotinate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a sulfamoyl group, a phenyl ring, and a nicotinate moiety, making it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-(N,N-Dimethylsulfamoyl)phenyl)amino)-2-oxoethyl 2-(methylthio)nicotinate typically involves multiple steps. One common approach is to start with the preparation of the intermediate compounds, such as 3-(N,N-Dimethylsulfamoyl)phenylamine and 2-(methylthio)nicotinic acid. These intermediates are then coupled under specific reaction conditions to form the final product. The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the coupling reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove any impurities and obtain the desired product in its pure form .
Chemical Reactions Analysis
Types of Reactions
2-((3-(N,N-Dimethylsulfamoyl)phenyl)amino)-2-oxoethyl 2-(methylthio)nicotinate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). The reaction conditions may vary depending on the desired product, but they often involve controlled temperatures and specific solvents to ensure the reaction proceeds efficiently .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce amines or alcohols .
Scientific Research Applications
2-((3-(N,N-Dimethylsulfamoyl)phenyl)amino)-2-oxoethyl 2-(methylthio)nicotinate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-((3-(N,N-Dimethylsulfamoyl)phenyl)amino)-2-oxoethyl 2-(methylthio)nicotinate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 3-(N,N-Dimethylsulfamoyl)phenylamine
- 2-(methylthio)nicotinic acid
- Phenylboronic acid derivatives
Uniqueness
2-((3-(N,N-Dimethylsulfamoyl)phenyl)amino)-2-oxoethyl 2-(methylthio)nicotinate is unique due to its combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C17H19N3O5S2 |
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Molecular Weight |
409.5 g/mol |
IUPAC Name |
[2-[3-(dimethylsulfamoyl)anilino]-2-oxoethyl] 2-methylsulfanylpyridine-3-carboxylate |
InChI |
InChI=1S/C17H19N3O5S2/c1-20(2)27(23,24)13-7-4-6-12(10-13)19-15(21)11-25-17(22)14-8-5-9-18-16(14)26-3/h4-10H,11H2,1-3H3,(H,19,21) |
InChI Key |
BXMUIXGWDILHNW-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=CC(=C1)NC(=O)COC(=O)C2=C(N=CC=C2)SC |
Origin of Product |
United States |
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